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Compound of Interest

Compound Name: BDP TR carboxylic acid

Cat. No.: B606007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and

emission spectral properties of BDP TR carboxylic acid, a prominent fluorescent dye in the

borondipyrromethene class. This document is intended for researchers, scientists, and

professionals in drug development who utilize fluorescent probes for advanced imaging and

assay development.

Core Spectroscopic and Physical Properties
BDP TR carboxylic acid is a bright and photostable fluorophore designed for the ROX

(Rhodamine X) and Texas Red filter channels.[1] Its chemical structure, incorporating a

carboxylic acid functional group, allows for covalent conjugation to biomolecules.[2][3][4] The

dye is characterized by its high fluorescence quantum yield and resistance to oxidation, making

it a robust alternative to traditional rhodamine dyes.

The key quantitative spectral and physical data for BDP TR carboxylic acid are summarized

in the table below for clear and easy comparison.
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Property Value Reference

Absorption Maximum (λabs) 589 nm [1]

Emission Maximum (λem) 616 nm [1]

Molar Extinction Coefficient (ε) 69,000 M-1cm-1 [1]

Fluorescence Quantum Yield

(Φ)
0.9 [1]

Molecular Formula C₂₁H₁₅BF₂N₂O₃S [1]

Molecular Weight 424.23 g/mol [1]

Solubility Good in DMF and DMSO [1]

Experimental Protocols
The following sections detail the standardized methodologies for the measurement of the

absorption and emission spectra of BDP TR carboxylic acid.

Measurement of UV-Visible Absorption Spectrum
This protocol outlines the procedure for determining the absorption maximum (λabs) and molar

extinction coefficient (ε) of BDP TR carboxylic acid.

a. Materials and Equipment:

BDP TR carboxylic acid solid

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Calibrated UV-Visible spectrophotometer

1 cm path length quartz cuvettes

Volumetric flasks and precision pipettes

b. Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of BDP TR carboxylic acid
and dissolve it in a known volume of DMF or DMSO to prepare a concentrated stock solution

(e.g., 1 mM). Ensure complete dissolution.

Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent to

obtain concentrations within the linear range of the spectrophotometer (typically resulting in

absorbance values between 0.1 and 1.0).

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.

Set the wavelength range to scan (e.g., 300-700 nm).

Blank Measurement: Fill a quartz cuvette with the pure solvent (DMF or DMSO) to be used

as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample

solution before filling it. Place the sample cuvette in the spectrophotometer and record the

absorption spectrum.

Repeat for all dilutions.

Data Analysis:

Identify the wavelength of maximum absorbance (λabs) from the spectra.

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot

(slope = ε × path length).

Measurement of Fluorescence Emission Spectrum
This protocol describes the steps to determine the fluorescence emission maximum (λem) and

the relative quantum yield (Φ).

a. Materials and Equipment:

Dilute solutions of BDP TR carboxylic acid (from the absorption protocol, typically with

absorbance < 0.1 at the excitation wavelength)
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A reference fluorescent dye with a known quantum yield in the same spectral region (e.g.,

Rhodamine 6G in ethanol, Φ = 0.95)

Calibrated spectrofluorometer

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

b. Procedure:

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to

stabilize. Set the excitation wavelength to the absorption maximum of BDP TR carboxylic
acid (589 nm). Set the emission scan range (e.g., 600-750 nm).

Blank Measurement: Record the emission spectrum of the pure solvent.

Sample Measurement: Record the fluorescence emission spectrum of the BDP TR
carboxylic acid solution.

Reference Measurement: Without changing the instrument settings, record the fluorescence

emission spectrum of the reference dye at the same excitation wavelength. The absorbance

of the reference solution at the excitation wavelength should be similar to that of the sample.

Data Analysis:

Identify the wavelength of maximum emission intensity (λem) from the sample's spectrum.

The fluorescence quantum yield (Φsample) is calculated using the following equation:

Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent
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'sample' and 'ref' refer to the BDP TR carboxylic acid and the reference dye,

respectively.

Visualizations: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental

workflows involving BDP TR carboxylic acid.

Absorption Spectroscopy

Emission Spectroscopy

Prepare Serial Dilutions Measure Solvent Blank Record Absorbance Spectra Determine λ_abs and ε
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Workflow for Spectroscopic Characterization
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Workflow for Biomolecule Labeling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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